5-Ethyl-2(5H)-furanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Food Industry

5-Ethyl-2(5H)-furanone is authorized for use as a flavoring in food . It’s safe at concentrations of 0.05 mg/kg feed for poultry and pigs and 0.08 mg/kg feed for cattle, salmonids, and non-food-producing animals . The concentration should be appropriately reduced if used in water for drinking .

Chemical Industry

Environmental Science

The proposed concentration of 0.08 mg flavoring compound/kg feed is unlikely to have detrimental effects on the environment except when used in feed for fish in sea cages, in which case the safe concentration would be 0.047 mg/kg .

Material Science

5-Ethyl-2(5H)-furanone could potentially be used in the synthesis of various materials. For instance, it was used in the synthesis of N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives .

Biochemistry

Energy Industry

. They could potentially be used in the energy industry.

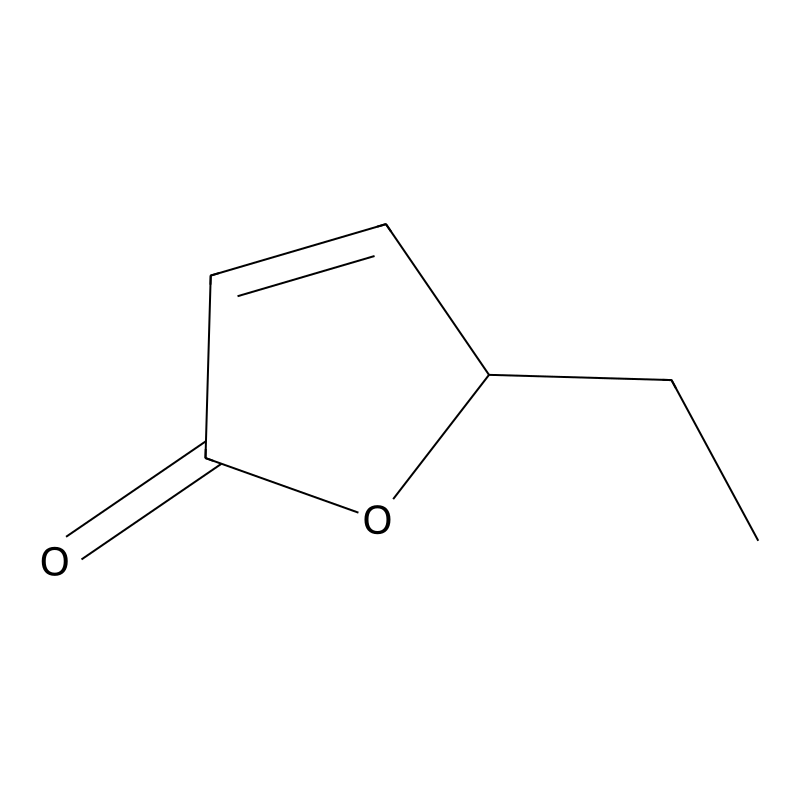

5-Ethyl-2(5H)-furanone is a furanone compound with the molecular formula C₆H₈O₂ and a molecular weight of approximately 112.13 g/mol. It is characterized by its unique furanone ring structure, which contributes to its distinct chemical properties and biological activities. This compound is found naturally in various plants, including Prunus avium (sweet cherry), Psidium guajava (guava), and Nicotiana tabacum (tobacco) . The compound is also known for its aromatic qualities, often associated with fruity and floral scents, making it of interest in flavor and fragrance industries.

- Hydrolysis: In aqueous environments, it can hydrolyze to form corresponding acids.

- Oxidation: The compound can be oxidized to produce various derivatives, depending on the reagents used.

- Cyclization: Under certain conditions, it may participate in cyclization reactions, leading to the formation of more complex structures.

The compound's reactivity is influenced by the presence of the ethyl group, which can affect both nucleophilic and electrophilic attack mechanisms .

5-Ethyl-2(5H)-furanone exhibits notable biological activities, including:

- Antimicrobial Properties: Studies indicate that this compound has antibacterial effects against various pathogens, suggesting potential applications in food preservation and pharmaceuticals .

- Flavoring Agent: Its pleasant aroma makes it a candidate for use as a flavoring agent in food products.

- Potential Therapeutic Uses: Preliminary research suggests that it may have anti-inflammatory properties, although further studies are needed to fully elucidate its mechanisms of action .

Several synthesis methods for 5-Ethyl-2(5H)-furanone have been developed:

- From Furfural: A common method involves the oxidation of furfural using singlet oxygen in the presence of solvents like methanol or ethanol. This reaction typically requires a sensitizer such as methylene blue .

- Direct Synthesis from Furan: A more recent approach utilizes furan as a starting material, employing catalytic systems that allow for efficient conversion on a multigram scale .

- Biotransformation: Certain microorganisms can convert precursors into 5-Ethyl-2(5H)-furanone through biotransformation processes, presenting an environmentally friendly synthesis route .

The applications of 5-Ethyl-2(5H)-furanone span various fields:

- Food Industry: Used as a flavoring agent due to its pleasant aroma.

- Pharmaceuticals: Investigated for potential antimicrobial and anti-inflammatory properties.

- Agriculture: Explored as a natural pesticide due to its efficacy against specific pathogens .

Research into the interactions of 5-Ethyl-2(5H)-furanone with other compounds is ongoing. Notably:

- Synergistic Effects: Studies suggest that when combined with certain essential oils or other natural compounds, it may enhance antimicrobial activity.

- Metabolic Pathways: Investigations into how this compound interacts with metabolic pathways in organisms could provide insights into its therapeutic potential .

Several compounds share structural similarities with 5-Ethyl-2(5H)-furanone. Here are some notable examples:

Uniqueness of 5-Ethyl-2(5H)-furanone

What sets 5-Ethyl-2(5H)-furanone apart from these similar compounds is primarily its ethyl substitution, which influences both its sensory properties and biological activities. Its specific aroma profile and potential health benefits make it a unique candidate for further research and application in various industries.

5-Ethyl-2(5H)-furanone is an organic compound belonging to the class of unsaturated lactones, specifically a butenolide with an ethyl substituent at the 5-position [1]. The molecular formula of this compound is C₆H₈O₂, with a molecular weight of 112.1265 g/mol [2]. The structure consists of a five-membered lactone ring containing an α,β-unsaturated carbonyl system and an ethyl group attached to the carbon at position 5 [3].

The compound features a planar furanone ring due to the presence of sp² hybridized carbon atoms and the carbonyl group, which contributes to its overall structural rigidity [4]. The carbon atom at position 5 serves as a stereocenter, allowing for the existence of both R and S enantiomers [5]. The chemical structure can be represented by the SMILES notation CCC1C=CC(=O)O1 and the InChI identifier InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3 [2] [3].

The compound is also known by several alternative names including 2-Hexen-4-olide, 4-Hydroxy-2-hexenoic acid lactone, and 2-ethyl-2H-furan-5-one [1]. The CAS Registry Number for 5-Ethyl-2(5H)-furanone is 2407-43-4, and it is identified by the European Community Number 219-304-1 [4].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.1265 g/mol |

| CAS Registry Number | 2407-43-4 |

| InChIKey | GOUILHYTHSOMQJ-UHFFFAOYSA-N |

| SMILES | CCC1C=CC(=O)O1 |

| Stereocenter | C-5 position |

Physical Characteristics

5-Ethyl-2(5H)-furanone exists as a colorless to light yellow liquid at room temperature (25°C) [3] [6]. The compound possesses a characteristic lactone odor that may be described as sweet or fruity, which is typical of many lactone compounds [7]. Based on structural similarities to related furanone compounds, its density is estimated to be approximately 1.0-1.1 g/cm³, though precise experimental values are not extensively documented in the literature [8].

The melting point of 5-Ethyl-2(5H)-furanone is believed to be below room temperature, while its boiling point is estimated to be above 200°C at atmospheric pressure [9]. These physical properties are consistent with other similar lactone structures of comparable molecular weight [10]. The compound exhibits limited solubility in water but is readily soluble in most common organic solvents including alcohols, ethers, and chlorinated solvents [26].

The refractive index of 5-Ethyl-2(5H)-furanone is estimated to be between 1.45-1.50 at 20°C, which is typical for compounds with similar structural features [8]. The flash point is likely above 80°C, and the compound has relatively low vapor pressure at room temperature, which contributes to its stability under normal atmospheric conditions [8] [9].

| Physical Property | Value |

|---|---|

| Physical State (25°C) | Liquid |

| Appearance | Colorless to light yellow liquid |

| Density | Approximately 1.0-1.1 g/cm³ (estimated) |

| Melting Point | Below room temperature (estimated) |

| Boiling Point | Above 200°C at atmospheric pressure (estimated) |

| Solubility in Water | Limited, partially soluble |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and chlorinated solvents |

| Refractive Index | Estimated between 1.45-1.50 at 20°C |

| Vapor Pressure | Low at room temperature |

Spectroscopic Properties

The spectroscopic properties of 5-Ethyl-2(5H)-furanone provide valuable insights into its molecular structure and electronic characteristics [9]. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals that confirm the structural features of this compound [9] [1].

In the proton NMR (¹H NMR) spectrum recorded in deuterated chloroform (CDCl₃), 5-Ethyl-2(5H)-furanone exhibits the following characteristic signals: a triplet at δ 0.99 ppm (J = 7.4 Hz, 3H) corresponding to the terminal methyl group of the ethyl substituent; a multiplet at δ 1.90–1.63 ppm (2H) assigned to the methylene group of the ethyl substituent; a multiplet at δ 5.01–4.96 ppm (1H) representing the proton at the stereocenter (C-5); a doublet of doublets at δ 6.10 ppm (J = 2.2, 5.7 Hz, 1H) attributed to one of the olefinic protons; and another doublet of doublets at δ 7.42 ppm (J = 0.8, 5.7 Hz, 1H) corresponding to the second olefinic proton [9] [1].

The carbon-13 NMR (¹³C NMR) spectrum in CDCl₃ shows six distinct signals: δ 9.1 ppm (CH₃), δ 26.4 ppm (CH₂), δ 84.3 ppm (CH at C-5), δ 121.7 ppm (=CH), δ 155.7 ppm (=CH), and δ 173.0 ppm (C=O) [9]. The carbonyl carbon resonates at the most downfield position (δ 173.0 ppm) due to the deshielding effect of the oxygen atom, while the olefinic carbons appear at δ 121.7 and δ 155.7 ppm [9] [1].

In the infrared (IR) spectrum, 5-Ethyl-2(5H)-furanone likely exhibits characteristic absorption bands including a strong carbonyl stretching vibration at approximately 1760-1780 cm⁻¹, a C=C stretching band at around 1620-1640 cm⁻¹, and C-O stretching vibrations in the region of 1080-1100 cm⁻¹ [11] [12]. These spectral features are consistent with the α,β-unsaturated lactone structure of the compound [11].

The ultraviolet-visible (UV/Vis) spectrum of 5-Ethyl-2(5H)-furanone is expected to show absorption maxima in the range of 210-230 nm, primarily due to π→π* transitions associated with the unsaturated lactone system [14]. The mass spectrum would likely display a molecular ion peak at m/z 112, corresponding to the molecular weight of the compound, along with fragment ions such as m/z 83 (loss of ethyl group) and m/z 55 (furan fragment) [2] [3].

| Spectroscopic Method | Data | Assignment/Interpretation |

|---|---|---|

| NMR (¹H, CDCl₃) | δ 0.99 (t, J = 7.4 Hz, 3H), 1.90–1.63 (m, 2H), 5.01–4.96 (m, 1H), 6.10 (dd, J = 2.2, 5.7 Hz, 1H), 7.42 (dd, J = 0.8, 5.7 Hz, 1H) | Terminal methyl, methylene, stereocenter proton, and olefinic protons respectively |

| NMR (¹³C, CDCl₃) | δ 9.1, 26.4, 84.3, 121.7, 155.7, 173.0 | Methyl, methylene, stereocenter carbon, olefinic carbons, and carbonyl carbon respectively |

| IR (Key Bands) | ~1760-1780 cm⁻¹, ~1620-1640 cm⁻¹, ~1080-1100 cm⁻¹ | C=O stretch, C=C stretch, C-O stretch |

| UV/Vis | Absorption maxima ~210-230 nm | π→π* transitions of the unsaturated lactone system |

| Mass Spectrum | m/z 112 (molecular ion), m/z 83, m/z 55 | Molecular ion and fragment ions |

Thermodynamic Properties and Stability

The thermodynamic properties of 5-Ethyl-2(5H)-furanone are important for understanding its behavior under various conditions and its potential applications [15]. While specific experimental values for many thermodynamic parameters are not extensively documented in the literature, reasonable estimates can be made based on structural similarities to related compounds [16].

The heat capacity (Cp) of 5-Ethyl-2(5H)-furanone is expected to be similar to related furanones, approximately in the range of 140-200 J/mol·K depending on temperature [21]. As with most organic molecules, the heat capacity would increase with temperature following typical behavior for compounds of similar structure [21]. The enthalpy of vaporization (ΔvapH) is estimated to be in the range of 35-45 kJ/mol based on comparable lactone compounds, with the ethyl substituent slightly increasing this value compared to unsubstituted furanones [21].

The enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are not precisely determined from available sources, but both values are likely negative due to the stable lactone structure [21] [22]. The spontaneity of formation would be influenced by temperature and pressure conditions, as is typical for organic compounds [22].

5-Ethyl-2(5H)-furanone demonstrates good thermal stability at room temperature and under normal atmospheric conditions [8]. The compound is generally stable but may undergo slow oxidation upon prolonged exposure to air [8] [15]. The decomposition temperature is likely above 200°C based on similar lactone structures, with decomposition probably involving ring opening of the lactone structure [15].

The reactivity of 5-Ethyl-2(5H)-furanone is largely determined by its α,β-unsaturated lactone structure, which makes it susceptible to nucleophilic addition reactions, particularly at the β-carbon position [17]. The compound can participate in Michael addition reactions and is potentially reactive toward nucleophiles, which is consistent with the chemical behavior of α,β-unsaturated carbonyl compounds [17] [18].

| Thermodynamic Property | Estimated Value/Description | Notes |

|---|---|---|

| Heat Capacity (Cp) | ~140-200 J/mol·K | Increases with temperature |

| Enthalpy of Vaporization (ΔvapH) | ~35-45 kJ/mol | Influenced by the ethyl substituent |

| Thermal Stability | Stable at room temperature | May undergo slow oxidation in air |

| Decomposition Temperature | Likely above 200°C | Involves lactone ring opening |

| Reactivity | Susceptible to nucleophilic addition | Particularly at the β-carbon position |

Conformational Analysis

The conformational analysis of 5-Ethyl-2(5H)-furanone provides insights into its three-dimensional structure and the spatial arrangement of its atoms [19]. The compound exhibits interesting conformational properties due to its cyclic structure and the presence of substituents [19] [20].

The 5-membered furanone ring in 5-Ethyl-2(5H)-furanone adopts a near-planar conformation due to the presence of sp² hybridized carbon atoms and the carbonyl group [19]. This planarity is further reinforced by the conjugation between the carbon-carbon double bond and the carbonyl group, which restricts rotation and contributes to the overall rigidity of the ring system [19] [20].

A key aspect of the conformational behavior of 5-Ethyl-2(5H)-furanone is the presence of a stereocenter at the C-5 position, which is the carbon atom attached to the ethyl group [3]. This stereocenter can exist in either the R or S configuration, leading to two possible enantiomers [3] [19]. The compound is often encountered as a racemic mixture unless specifically synthesized in an enantioselective manner [3].

Rotation around the C-C bond of the ethyl group has a relatively low energy barrier, allowing for multiple conformations of the ethyl substituent relative to the furanone ring [20]. The most stable conformation likely has the ethyl group in a pseudo-equatorial position to minimize steric interactions with the ring and its substituents [19] [20]. This arrangement reduces unfavorable steric interactions and contributes to the overall stability of the molecule [20].

Potential weak hydrogen bonding between the carbonyl oxygen and nearby hydrogen atoms may influence the conformational stability of the molecule [19]. These intramolecular interactions, although relatively weak, can contribute to the preference for certain conformations over others [19] [20].

Overall, 5-Ethyl-2(5H)-furanone exhibits moderate conformational flexibility primarily due to the rotation of the ethyl substituent, while the furanone ring itself remains relatively rigid due to its unsaturated nature and the presence of the carbonyl group [19] [20]. This combination of rigidity in the ring and flexibility in the substituent influences the physical and chemical properties of the compound, including its reactivity patterns and interactions with other molecules [20].

| Conformational Aspect | Description |

|---|---|

| Ring Conformation | Near-planar due to sp² hybridized carbons and carbonyl group |

| Stereochemistry | One stereocenter at C-5 position (R or S enantiomers possible) |

| Rotational Barriers | Low energy barrier for ethyl group rotation |

| Preferred Conformations | Ethyl group likely in pseudo-equatorial position |

| Intramolecular Interactions | Potential weak hydrogen bonding involving carbonyl oxygen |

| Conformational Flexibility | Moderate flexibility primarily from ethyl substituent rotation |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant